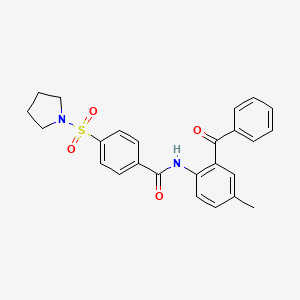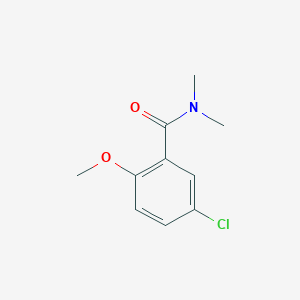
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide, also known as BGB-324, is a small molecule inhibitor of the protein Axl. Axl is a receptor tyrosine kinase that is involved in various cellular processes, including cell survival, proliferation, migration, and invasion. Overexpression of Axl has been linked to the progression and metastasis of various types of cancer. Therefore, the inhibition of Axl has become a promising strategy for cancer treatment.
Mécanisme D'action
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide exerts its anticancer effects by selectively inhibiting the activity of Axl. Axl is overexpressed in many types of cancer and is involved in promoting cancer cell survival, proliferation, migration, and invasion. By inhibiting Axl, N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide can induce cancer cell death and prevent cancer progression and metastasis.
Biochemical and Physiological Effects:
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide has been shown to have minimal toxicity in preclinical studies. In animal models, N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide has been well-tolerated and has shown promising anticancer activity. N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide has also been shown to decrease the expression of various pro-inflammatory cytokines, which may contribute to its anti-tumor effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide has several advantages as a research tool. It is a highly selective inhibitor of Axl and has minimal off-target effects. N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide is also readily available and can be easily synthesized in the lab. However, one limitation of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide is its low solubility, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the research and development of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide. One potential area of focus is the identification of biomarkers that can predict the response to N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide treatment. Another area of interest is the combination of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide with other anticancer agents to enhance its efficacy. Additionally, the development of more potent and selective Axl inhibitors may further improve the therapeutic potential of this class of compounds.
Méthodes De Synthèse
The synthesis of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide involves a multi-step process that starts with the reaction of 2-bromo-5-fluoroaniline with 2-(2,3-dihydrobenzofuran-7-yl)acetic acid to form an intermediate. The intermediate is then reacted with 2-amino-4,5-dimethoxybenzoic acid to form the final product, N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide. The overall yield of the synthesis is around 10%.
Applications De Recherche Scientifique
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide has been extensively studied in preclinical and clinical settings for its potential as an anticancer agent. Studies have shown that N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide can inhibit the growth, migration, and invasion of various cancer cell lines, including lung, breast, ovarian, and pancreatic cancer. N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide has also been shown to enhance the efficacy of chemotherapy and radiotherapy in animal models of cancer.
Propriétés
IUPAC Name |
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(6-fluoroindol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c20-14-3-2-13-6-7-22(16(13)10-14)12-19(23)21-15-4-5-17-18(11-15)25-9-1-8-24-17/h2-7,10-11H,1,8-9,12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGUTEFALLDCRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)NC(=O)CN3C=CC4=C3C=C(C=C4)F)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-1,3-benzodioxol-5-yl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B6115069.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B6115070.png)

![5,6-bis(4-methoxyphenyl)-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B6115087.png)
![N-cyclopropyl-2-{[1-(3,5-dimethylbenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B6115103.png)

![2-acetyl-N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}benzamide](/img/structure/B6115118.png)
![N-(5-chloro-2-methoxyphenyl)-3-{1-[(2-oxo-1-piperidinyl)acetyl]-3-piperidinyl}propanamide](/img/structure/B6115123.png)
![(4-chloro-2-methylphenyl){1-[2-(4-morpholinyl)benzoyl]-3-piperidinyl}methanone](/img/structure/B6115128.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1'-isopropyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B6115143.png)
![1-(1-piperidinyl)-3-[2-({[2-(3-pyridinyloxy)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6115151.png)
![1-[benzyl(methyl)amino]-3-(2-methoxy-5-{[methyl(1H-pyrazol-5-ylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6115164.png)
![2-methyl-N-{1-methyl-2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B6115171.png)
![4-[(4-benzyl-1-piperidinyl)methyl]phenol](/img/structure/B6115176.png)